methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a trifluoroethylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2-chlorophenyl group, often using a halogenation reaction.
Addition of the Trifluoroethylcarbamoyl Group: The trifluoroethylcarbamoyl group is introduced through a carbamoylation reaction, which involves the reaction of the pyrrolidine derivative with a trifluoroethyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N2O3/c1-16(15(25)26-3)8-11(14(24)22-9-17(19,20)21)13(23(16)2)10-6-4-5-7-12(10)18/h4-7,11,13H,8-9H2,1-3H3,(H,22,24)/t11-,13-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPIXFNWYSHPJ-RBOXIYTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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